molecular formula C14H18N4OS B2440707 4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 854137-58-9

4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2440707
CAS No.: 854137-58-9
M. Wt: 290.39
InChI Key: QBYNLFNOUYGSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound supplied for research and development purposes. It features a 1,2,4-triazole core, a moiety recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets with high affinity . The specific substitution pattern on this core, combining a 3-ethylphenyl group at the 4-position with a morpholine ring at the 5-position, is of significant interest for the development of novel bioactive molecules. Scientific literature indicates that 1,2,4-triazole derivatives demonstrate a broad spectrum of pharmacological activities, including potent antifungal and antibacterial properties . The morpholine ring is a particularly noteworthy pharmacophore, often associated with enhanced antimicrobial efficacy; studies on related compounds have shown that the inclusion of a morpholine moiety can lead to strong inhibitory activity against a range of human pathogenic fungi . Furthermore, 1,2,4-triazole-3-thiol scaffolds are versatile intermediates in organic synthesis, enabling the construction of more complex molecular architectures, such as vicinal amino alcohols, via click chemistry-inspired reactions like thiol-epoxy coupling . This compound is intended for use in exploratory research, including investigations into new antimicrobial agents, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. This product is strictly for research use only and is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

4-(3-ethylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-2-11-4-3-5-12(10-11)18-13(15-16-14(18)20)17-6-8-19-9-7-17/h3-5,10H,2,6-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYNLFNOUYGSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=S)NN=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine under basic conditions.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is attached via a Friedel-Crafts alkylation reaction, using an ethylbenzene derivative and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can serve as reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly as an antimicrobial and anticancer agent. Research indicates that triazole derivatives can exhibit significant biological activity against various pathogens and cancer cells.

Antimicrobial Activity

Studies have demonstrated that triazole compounds can inhibit the growth of bacteria and fungi. For instance, derivatives of triazoles have shown efficacy against resistant strains of bacteria, making them promising candidates for new antibiotic development .

Anticancer Properties

Research into the anticancer potential of 4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol has indicated its ability to induce apoptosis in cancer cells. This mechanism is crucial for developing targeted cancer therapies that minimize damage to healthy tissues while effectively targeting malignant cells .

Agricultural Applications

Triazole compounds are widely recognized for their role in agriculture as fungicides. The compound's structure suggests it may possess fungicidal properties, which could be beneficial in protecting crops from fungal infections.

Fungicidal Activity

Research has shown that triazoles can inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to cell death in pathogenic fungi, suggesting that this compound may be effective as a crop protectant .

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes associated with inflammatory processes and other pathological conditions.

Lipoxygenase Inhibition

Recent studies have focused on the inhibition of lipoxygenase enzymes by triazole derivatives. These enzymes are involved in the metabolism of arachidonic acid and play a role in inflammatory responses. The ability of this compound to inhibit lipoxygenase could lead to new anti-inflammatory drugs .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that various triazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested alongside other known antimicrobial agents and showed comparable or superior effects against certain strains .

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers when treated with this compound, suggesting its potential as an anticancer agent .

Case Study 3: Fungicidal Properties

Field trials assessing the efficacy of triazole-based fungicides revealed that compounds similar to this compound significantly reduced fungal infections in crops compared to untreated controls. This highlights its potential utility in agricultural applications .

Mechanism of Action

The mechanism of action of 4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with microbial cell membranes and enzymes. The thiol group can form disulfide bonds with cysteine residues in proteins, disrupting their function. Additionally, the triazole ring can interfere with the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(3-chlorophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(3-bromophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to the ethyl group on the phenyl ring, which can influence its lipophilicity and, consequently, its biological activity. This subtle difference can affect the compound’s ability to penetrate cell membranes and interact with target proteins, potentially enhancing its efficacy as an antimicrobial agent.

Biological Activity

4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4OS. Its structure includes a triazole ring and a thiol group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC14H18N4OS
Molecular Weight286.38 g/mol
IUPAC NameThis compound
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the initial step may include the formation of a morpholine derivative followed by cyclization to form the triazole ring. The final product is isolated and purified through crystallization or chromatography techniques.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, in vitro assays indicated that this compound showed selective cytotoxic effects against melanoma cells while exhibiting lower toxicity towards normal cells. This selectivity is critical for developing effective anticancer therapies with minimized side effects .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In studies involving peripheral blood mononuclear cells (PBMCs), it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The inhibition rates were comparable to those observed with established anti-inflammatory agents like ibuprofen .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various triazole derivatives, this compound was tested against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values lower than those of many conventional chemotherapeutics .

Another investigation focused on the mechanism by which this compound exerts its biological effects. It was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that this compound may act as a potential therapeutic agent by targeting apoptotic pathways in cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(3-ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives?

The synthesis typically involves a multi-step approach starting with the formation of hydrazinecarbothioamide intermediates. Key steps include:

  • Alkylation : Reacting the triazole-thiol precursor with halogenated alkanes (e.g., phenacyl bromide) in alcoholic media under microwave irradiation to introduce S-alkyl groups .
  • Mannich Reactions : Using formaldehyde and secondary amines to generate Mannich base derivatives, enhancing solubility and bioactivity .
  • Cyclocondensation : Acid- or base-mediated cyclization of thiosemicarbazides to form the triazole core .
    Example protocol: For S-alkylation, reflux the triazole-thiol (1 mmol) with bromoethane (1.2 mmol) in ethanol containing HCl (0.5 mL) for 6–8 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers evaluate the antimicrobial activity of this compound in vitro?

Standard methods include:

  • Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) in 96-well plates .
  • Zone of Inhibition : Use agar diffusion to assess broad-spectrum activity. For example, apply 100 µg/mL solutions on Mueller-Hinton agar inoculated with test organisms .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm; aromatic protons at δ 7.2–7.8 ppm) .
  • FT-IR : Identify thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (1600–1450 cm⁻¹) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 329 for the parent compound) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and purity of derivatives?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–20 minutes at 100°C) by enhancing reaction kinetics. For example, S-alkylation of the triazole-thiol with 3-phenylpropyl bromide under microwave conditions achieves >85% yield compared to 60–70% via conventional heating . Key parameters:

  • Power : 300–500 W.
  • Solvent : Ethanol or DMF for polar intermediates.
  • Workup : Direct crystallization or flash chromatography .

Q. What computational strategies predict the compound’s biological activity and toxicity?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 or bacterial DHFR). Studies show morpholine and triazole moieties form hydrogen bonds with active-site residues .
  • ADME/Tox Prediction : SwissADME or ProTox-II assess pharmacokinetics (e.g., bioavailability score: 0.55) and hepatotoxicity risks (e.g., LD₅₀ ~300 mg/kg in rodents) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with antioxidant activity .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

  • Electron-Withdrawing Groups (Cl, NO₂) : Enhance antimicrobial potency (MICs drop from 64 µg/mL to 8 µg/mL for E. coli) but increase cytotoxicity .
  • Morpholine vs. Piperidine : Morpholine derivatives show superior solubility (logP ~2.1 vs. 2.8) and CNS penetration due to reduced basicity .
  • Thiol vs. Thione : Thiol derivatives exhibit higher antioxidant activity (IC₅₀: 12 µM vs. 18 µM in DPPH assays) due to radical scavenging via -SH groups .

Q. What in vivo models are suitable for assessing acute and subacute toxicity?

  • Acute Toxicity (OECD 423) : Administer a single oral dose (5–2000 mg/kg) to rodents. Observe mortality, organ weight changes, and histopathology (e.g., hepatic necrosis at >500 mg/kg) .
  • Subacute Studies (OECD 407) : Daily dosing (28 days) at 10–100 mg/kg. Monitor hematological (e.g., WBC count) and biochemical markers (e.g., ALT, creatinine) .

Methodological Considerations Table

AspectBasic ApproachAdvanced TechniqueKey References
SynthesisConventional alkylation/Mannich reactionMicrowave-assisted optimization
Bioactivity ScreeningBroth microdilution (MIC)Molecular docking/QSAR modeling
ToxicityRodent acute toxicity (OECD 423)In silico ADME/Tox prediction
CharacterizationNMR, FT-IR, LC-MSDFT-based spectral analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.